cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid
Description
cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid is an intriguing compound with potential applications across various fields of science. It boasts a unique structural motif that makes it an ideal candidate for synthetic applications and scientific investigations.
Properties
IUPAC Name |
(1R,2R)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7-5-11(12,13)4-6(7)8(15)16/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWABOYEWJKFHC-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(C[C@H]1C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid can involve several steps, beginning with the cyclopentanecarboxylic acid core. Fluorination often requires reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Protection of amino groups is done using tert-butoxycarbonyl (Boc) protection. Typical conditions include room temperature reactions under inert atmospheres to prevent unwanted side reactions. Industrial production methods: On an industrial scale, the production would likely include more robust and scalable procedures, including continuous flow processes for improved efficiency and control over reaction parameters. Catalysts and optimized reaction conditions would be used to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Scientific Research Applications
In chemistry , cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid serves as an intermediate for synthesizing more complex molecules. In biology and medicine , it can be studied for potential therapeutic applications, particularly in designing enzyme inhibitors or modifying biological pathways. In industry , the compound’s unique properties could see it being used in the development of new materials or as part of catalytic processes.
Mechanism of Action
The exact mechanism by which cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid exerts its effects is closely tied to its molecular structure. The fluoro and amino groups can interact with biological targets, potentially inhibiting or modifying enzymatic activity. These molecular interactions often involve specific binding to target sites, altering the function or structure of proteins or other molecules.
Comparison with Similar Compounds
Compared to similar compounds, cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid stands out due to its unique combination of fluoro and amino groups, which can impart distinct reactivity and binding characteristics. Similar compounds might include other fluoroamino-cyclopentane derivatives, each with slightly different functional groups that alter their chemical and biological behavior. Similar compounds include cis-2-amino-4,4-difluoro-cyclopentanecarboxylic acid and trans-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-cyclopentanecarboxylic acid.
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